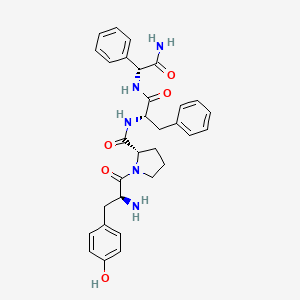

Tyr-Pro-Phe-D-Phg-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

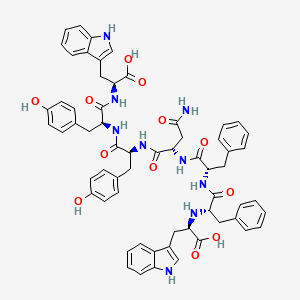

Tyr-Pro-Phe-D-Phg-NH2 is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, phenylalanine, and D-phenylglycine. This compound is of interest due to its potential biological activities, particularly in the field of opioid receptor research .

Vorbereitungsmethoden

Die Synthese von Tyr-Pro-Phe-D-Phg-NH2 erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte :

Harzbeladung: Die erste Aminosäure, die an der Aminogruppe geschützt ist, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminogruppe wird entfernt, um die Zugabe der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, ebenfalls an der Aminogruppe geschützt, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen, sowie den Einsatz von automatisierten Peptidsynthesizern zur Rationalisierung des Prozesses .

Analyse Chemischer Reaktionen

Tyr-Pro-Phe-D-Phg-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, wenn diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Kupplungsreagenzien für Substitutionsreaktionen . Die wichtigsten aus diesen Reaktionen entstehenden Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-Phe-D-Phg-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Opioidrezeptorforschung: Diese Verbindung wird verwendet, um die Bindung und Aktivität von Opioidrezeptoren zu untersuchen, die wichtige Zielstrukturen für die Schmerzbehandlung und die Behandlung von Sucht sind.

Peptidtherapeutika: Aufgrund seiner potenziellen biologischen Aktivität wird Tyr-Pro-Phe-D-Phg-NH2 als Kandidat für die Entwicklung neuer peptidbasierter Medikamente untersucht.

Biochemische Studien: Die Verbindung wird in verschiedenen biochemischen Tests verwendet, um Peptidinteraktionen und -funktionen zu verstehen.

Wirkmechanismus

Der Wirkmechanismus von Tyr-Pro-Phe-D-Phg-NH2 beinhaltet seine Wechselwirkung mit Opioidrezeptoren. Das Peptid bindet an diese Rezeptoren und ahmt die Wirkung endogener Opioidpeptide nach. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, die zu analgetischen Effekten und anderen physiologischen Reaktionen führen .

Wirkmechanismus

The mechanism of action of Tyr-Pro-Phe-D-Phg-NH2 involves its interaction with opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

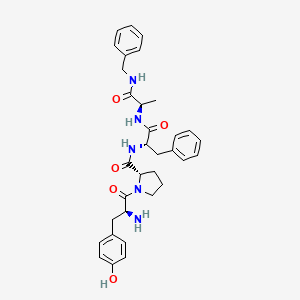

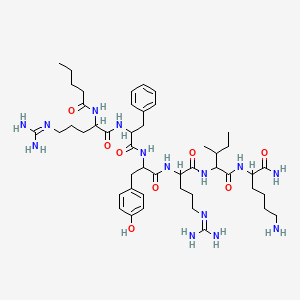

Tyr-Pro-Phe-D-Phg-NH2 kann mit anderen ähnlichen Opioidpeptiden verglichen werden, wie z. B.:

Die Einzigartigkeit von Tyr-Pro-Phe-D-Phg-NH2 liegt in seiner spezifischen Aminosäuresequenz und dem Vorhandensein von D-Phenylglycin, was im Vergleich zu anderen Opioidpeptiden möglicherweise unterschiedliche Bindungseigenschaften und biologische Aktivitäten verleiht .

Eigenschaften

Molekularformel |

C31H35N5O5 |

|---|---|

Molekulargewicht |

557.6 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(1R)-2-amino-2-oxo-1-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)30(40)34-25(19-20-8-3-1-4-9-20)29(39)35-27(28(33)38)22-10-5-2-6-11-22/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27+/m0/s1 |

InChI-Schlüssel |

UUUCKSPURQXDKV-YIPNQBBMSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)

![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)

![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)

![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)

![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)

![(S)-1-(1H-pyrrolo[2,3-f]quinolin-1-yl)-2-propylamine](/img/structure/B10853789.png)

![1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B10853808.png)

![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)